4-Bromo-2-fluoro-5-iodobenzoic acid
Overview
Description
4-Bromo-2-fluoro-5-iodobenzoic acid is a chemical compound with the CAS Number: 1521585-65-8 . It has a molecular weight of 344.91 . It is a solid substance stored at ambient temperature .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-fluoro-5-iodobenzoic acid is 1S/C7H3BrFIO2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H,11,12) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
4-Bromo-2-fluoro-5-iodobenzoic acid is a solid substance . It has a molecular weight of 344.91 . The predicted boiling point is 346.2±42.0 °C and the predicted density is 2.388±0.06 g/cm3 .Scientific Research Applications
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Synthesis of Biaryl Intermediates
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Generation of Electron Transfer Dissociation (ETD) Reagents
- Field : Mass Spectrometry
- Application : 2-Fluoro-5-iodobenzoic acid, a molecule similar to 4-Bromo-2-fluoro-5-iodobenzoic acid, has been shown to generate ETD reagents via electrospray ionization followed by collision-induced dissociation .
- Method : This process involves the use of electrospray ionization followed by collision-induced dissociation .
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Synthesis of 3, 6-Disubstituted 2-Pyridinecarboxamide
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Preparation of Nonexplosive Cyclic Hypervalent Iodine (III) Oxidants
- Field : Organic Chemistry
- Application : 2-Iodosobenzoic acid (IBA), a molecule similar to 4-Bromo-2-fluoro-5-iodobenzoic acid, has been used for the preparation of nonexplosive cyclic hypervalent iodine (III) oxidants .
- Method : This involves the use of Oxone® in aqueous solution under mild conditions at room temperature .
- Results : The thus obtained 2-iodosobenzoic acids (IBAs) could be used as precursors of other cyclic organoiodine (III) derivatives by the solvolytic derivatization of the hydroxy group under mild conditions of 80 °C or lower temperature .
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Synthesis of Pseudocyclic Benziodoxole Tosylates
- Preparation of 1-N-ethyl 6-iodoquinolonic acid and 1-N-cyclopropyl 6-iodoquinolonic acid
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-fluoro-5-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIO2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFENAFBNTYORBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Br)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-5-iodobenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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